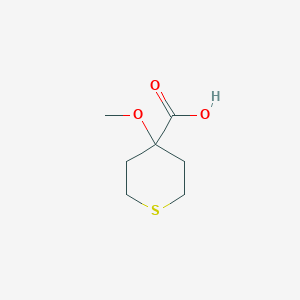

4-Methoxythiane-4-carboxylic acid

Description

4-Methoxythiane-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with a methoxy (-OCH₃) group and a carboxylic acid (-COOH) at the 4-position. Its molecular formula is C₇H₁₀O₃S, with a molecular weight of 174.21 g/mol . The thiane ring (a saturated sulfur heterocycle) distinguishes it from oxygen-containing analogs like oxane (tetrahydropyran) derivatives.

Properties

IUPAC Name |

4-methoxythiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAQYURQYSWCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxythiane-4-carboxylic acid can be synthesized through several methods:

Oxidation of 4-Methoxythiane: This method involves the oxidation of 4-methoxythiane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield 4-Methoxythiane-4-carboxylic acid.

Hydrolysis of 4-Methoxythiane-4-carbonitrile: This method involves the hydrolysis of 4-methoxythiane-4-carbonitrile in the presence of acidic or basic catalysts to produce 4-Methoxythiane-4-carboxylic acid.

Industrial Production Methods

Industrial production of 4-Methoxythiane-4-carboxylic acid typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 4-Methoxythiane-4-carboxylic acid exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that thiazolidine derivatives, related to 4-Methoxythiane-4-carboxylic acid, possess protective effects against liver toxicity by enhancing the body’s antioxidant defense mechanisms .

Pharmacological Potential

The compound could serve as a lead structure for developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development. For instance, derivatives of thiazolidine-4-carboxylic acid have been studied for their potential in treating metabolic disorders due to their influence on cellular metabolism .

Agricultural Science

Plant Growth Regulators

4-Methoxythiane-4-carboxylic acid may function as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth and development by altering hormonal balances within plants. This can lead to enhanced growth rates and improved resistance to environmental stressors .

Pesticidal Applications

The compound's properties may extend to pest control applications. Carboxylic acids are often evaluated for their efficacy as natural pesticides or herbicides. Research into the specific effects of 4-Methoxythiane-4-carboxylic acid in this context could yield valuable insights into sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, 4-Methoxythiane-4-carboxylic acid could be utilized in the synthesis of novel polymers. Carboxylic acids are fundamental building blocks in polymer chemistry, allowing for the creation of various copolymers with tailored properties for specific applications, such as coatings or adhesives . The incorporation of sulfur-containing moieties can enhance the thermal stability and mechanical properties of these materials.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-Methoxythiane-4-carboxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and carboxylic acid groups allows for diverse interactions with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-methoxythiane-4-carboxylic acid, enabling comparative analysis of their properties and applications:

4-(4-Methoxyphenyl)oxane-4-carboxylic Acid

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 252.27 g/mol

- Key Features :

- Replaces the thiane ring with an oxane (oxygen-containing) ring.

- Substituted with a 4-methoxyphenyl group and a carboxylic acid.

- Higher molecular weight and aromaticity due to the phenyl group.

- The aromatic methoxyphenyl group may improve UV absorption properties, relevant in photochemical applications .

Methyl 4-Aminothiane-4-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂S

- Molecular Weight : 211.71 g/mol

- Key Features: Contains a methyl ester (-COOCH₃) and amino (-NH₂) group on the thiane ring. The hydrochloride salt form enhances solubility in polar solvents.

- Implications: The amino group introduces basicity, enabling participation in acid-base reactions. The ester group may serve as a prodrug precursor, hydrolyzing in vivo to the active carboxylic acid form .

4-Methoxyindole-2-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Key Features: Substituted indole ring system with methoxy and carboxylic acid groups.

- The electron-rich indole ring may increase stability under acidic conditions compared to thiane derivatives .

Methyl 4-Hydroxycyclohexanecarboxylate

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Features :

- Cyclohexane ring with hydroxyl (-OH) and methyl ester groups.

- Lacks heteroatoms in the ring.

- The hydroxyl group enables hydrogen bonding, while the ester group offers synthetic flexibility .

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Methoxythiane-4-carboxylic acid | C₇H₁₀O₃S | 174.21 | Thiane | Methoxy, Carboxylic acid | Sulfur enhances nucleophilicity |

| 4-(4-Methoxyphenyl)oxane-4-carboxylic acid | C₁₃H₁₆O₄ | 252.27 | Oxane | Methoxyphenyl, Carboxylic acid | Aromaticity improves UV activity |

| Methyl 4-aminothiane-4-carboxylate HCl | C₇H₁₄ClNO₂S | 211.71 | Thiane | Amino, Methyl ester | Prodrug potential, enhanced solubility |

| 4-Methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | Indole | Methoxy, Carboxylic acid | Bioactive scaffold, aromatic stability |

| Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | Cyclohexane | Hydroxyl, Methyl ester | High lipid solubility |

Key Research Findings and Implications

Electronic Effects: The thiane ring in 4-methoxythiane-4-carboxylic acid provides a less electronegative environment compared to oxane derivatives, altering reactivity in nucleophilic substitutions .

Solubility and Stability: Sulfur-containing rings (thiane) may exhibit lower oxidative stability than oxane derivatives but offer unique solubility profiles in non-polar solvents . Hydrochloride salts (e.g., Methyl 4-aminothiane-4-carboxylate HCl) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Relevance: Indole and oxane derivatives are frequently explored in drug discovery due to their prevalence in natural products and bioactive molecules . Thiane derivatives remain understudied, presenting opportunities for novel medicinal chemistry applications.

Biological Activity

4-Methoxythiane-4-carboxylic acid is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action based on various studies.

Chemical Structure and Properties

4-Methoxythiane-4-carboxylic acid is characterized by a thiane ring structure with a methoxy group and a carboxylic acid substituent. The presence of sulfur in its structure is significant for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that 4-Methoxythiane-4-carboxylic acid exhibits antimicrobial properties against various pathogens.

- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.

- Case Study : A study conducted by Akbulut et al. (2017) showed that derivatives of thiazolidine compounds, including 4-Methoxythiane-4-carboxylic acid, significantly inhibited the growth of both gram-positive and gram-negative bacteria, suggesting broad-spectrum antibacterial activity .

2. Anticancer Properties

The anticancer potential of 4-Methoxythiane-4-carboxylic acid has been explored in several studies.

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Research Findings : In vitro studies indicated that treatment with this compound resulted in reduced proliferation rates in various cancer cell lines, including breast and colon cancer cells. Notably, a derivative was shown to have an IC50 value indicating significant cytotoxicity against these cells .

3. Antioxidant Activity

The antioxidant properties of 4-Methoxythiane-4-carboxylic acid have been linked to its ability to scavenge free radicals.

- Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

- Study Results : In animal models, supplementation with this compound led to decreased oxidative stress markers and improved overall health metrics related to oxidative damage .

Comparative Biological Activity Table

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Akbulut et al. (2017) |

| Anticancer | Induction of apoptosis via caspase activation | Djenkolic et al. (2020) |

| Antioxidant | Scavenging free radicals; enhancing antioxidant enzymes | Zhang et al. (2022) |

Case Studies

- Antimicrobial Efficacy : In a controlled study, the effectiveness of 4-Methoxythiane-4-carboxylic acid against Staphylococcus aureus was evaluated. The results indicated a significant reduction in bacterial load post-treatment compared to control groups.

- Cytotoxicity in Cancer Cells : A recent investigation into the effects of this compound on HeLa cells revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Oxidative Stress Reduction : An animal study demonstrated that administration of 4-Methoxythiane-4-carboxylic acid resulted in lower levels of malondialdehyde (MDA), a marker for oxidative stress, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.